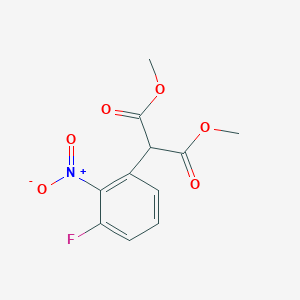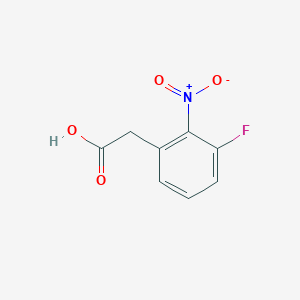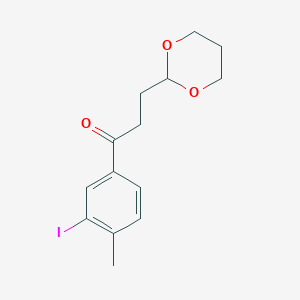
3-(1,3-Dioxan-2-YL)-3'-Iod-4'-methylpropiophenon
Übersicht
Beschreibung
The compound "3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone" is a chemical entity that appears to be a derivative of 1,3-dioxane with additional functional groups such as an iodo and a methyl group attached to a propiophenone moiety. This structure suggests potential applications in various chemical reactions and possibly in the development of pharmaceuticals or materials with specific properties.
Synthesis Analysis
The synthesis of related 1,3-dioxane derivatives has been explored in the literature. For instance, the synthesis of 3,4-methylenedioxyphenol, an antioxidant and drug intermediate, was achieved through a series of reactions starting from catechol, involving cyclization and Friedel-Crafts reaction among others, with an overall yield of 20.2% . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives with fluorescence properties were synthesized through acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, indicating the versatility of 1,3-dioxane derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, in the synthesis of novel phenothiazine derivatives, DFT calculations supported a chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units . This suggests that the molecular structure of "3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone" would also be influenced by its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of 1,3-dioxane derivatives can be quite diverse. For instance, the acid-catalyzed decomposition of a 1,2-dioxetane derivative led to a variety of products depending on the acidic agents and conditions employed . Similarly, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides resulted in multiple arylation via successive C-C and C-H bond cleavages . These studies demonstrate the potential for complex chemical transformations involving 1,3-dioxane derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives can be tailored by modifying their structure. For example, the methyl esters of 3,5-dimethylcycloalkyl-4-hydroxyphenylpropionic acid were synthesized and found to be effective as stabilizers for polyurethane polymers, indicating the importance of the substituents on the physical properties of these compounds . The derivatives of 1,4-dioxan, which share a similar dioxane ring, were synthesized and their properties determined, highlighting the versatility of dioxane derivatives in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Metall-organische Gerüste (MOFs) Synthese
Diese Verbindung wird bei der Synthese von MOFs verwendet, die Verbindungen sind, die aus Metallionen oder -clustern bestehen, die mit organischen Liganden koordiniert sind, um ein-, zwei- oder dreidimensionale Strukturen zu bilden. Sie sind eine Klasse von Materialien mit hoher Porosität und Potenzial für verschiedene Anwendungen. So zeigte beispielsweise der TIBM-Cu MOF, der mit einem ähnlichen organischen Linker synthetisiert wurde, aufgrund seiner offenen Cu-Stelle und der hohen Porosität eine hervorragende CO2-Adsorptionskapazität .
CO2-Abscheidung und -Trennung
Die hohe Porosität und die selektiven Adsorptionseigenschaften von MOFs machen sie geeignet für die Abscheidung und Trennung von CO2 aus anderen Gasen. Dies ist besonders wichtig, um den Treibhauseffekt und die globale Erwärmung zu bekämpfen. Der TIBM-Cu MOF zeigte beispielsweise eine signifikante CO2/N2-Selektivität, die für die CO2-Abscheidung nach der Verbrennung entscheidend ist .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,3-dioxanes, have been used in the synthesis of various pharmaceuticals
Mode of Action
It’s worth noting that 1,3-dioxanes, which are structurally similar, can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the 1,3-dioxan-2-yl group, which is known to enhance the solubility of compounds .
Result of Action
A structurally similar compound, benzpyrimoxan, has been discovered as a novel insecticide, showing remarkable activity against nymphs of rice planthoppers . This suggests that 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone may have similar effects.
Action Environment
The stability of similar compounds, such as 1,3-dioxanes, is known to be affected by factors such as ph and temperature .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-10-3-4-11(9-12(10)15)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIASYWSJKQZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646067 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-13-6 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







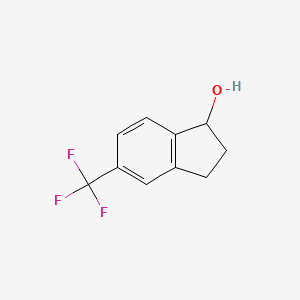

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)


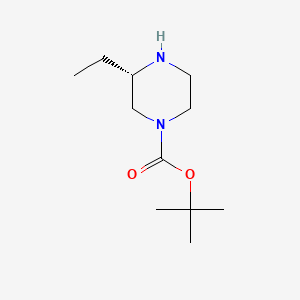
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
